N-(4-acetylphenyl)-N'-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-N'-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, a bromine atom, and a carbamothioyl group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N'-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone under inert reflux conditions . The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with the amino group of 4-aminoacetophenone to form the desired product. The structure of the synthesized compound is confirmed using spectroscopic techniques such as 1H-NMR, 13C-NMR, and FT-IR .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-acetylphenyl)-N'-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or nitro groups, leading to the formation of alcohols or amines.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-acetylphenyl)-N'-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound’s enzyme inhibition properties suggest potential therapeutic applications in treating conditions like Alzheimer’s disease.
Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N-(4-acetylphenyl)-N'-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea involves its interaction with specific molecular targets. For instance, its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is achieved through binding to the active sites of these enzymes, thereby preventing the breakdown of acetylcholine and butyrylcholine . This results in increased levels of these neurotransmitters, which can have therapeutic effects in neurodegenerative diseases.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[(4-acetylphenyl)carbamothioyl]pivalamide: This compound shares a similar carbamothioyl group but differs in the presence of a pivalamide group instead of the pyrazole ring.
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide: This compound has a similar structure but features a methoxybenzamide group instead of the pyrazole ring and bromine atom.
Uniqueness
N-(4-acetylphenyl)-N'-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]thiourea is unique due to the presence of the pyrazole ring and bromine atom, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various research applications, particularly in the fields of enzyme inhibition and neurodegenerative disease research.
Eigenschaften
Molekularformel |
C15H15BrN4O2S |
---|---|
Molekulargewicht |
395.3 g/mol |
IUPAC-Name |
N-[(4-acetylphenyl)carbamothioyl]-4-bromo-2,5-dimethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15BrN4O2S/c1-8-12(16)13(20(3)19-8)14(22)18-15(23)17-11-6-4-10(5-7-11)9(2)21/h4-7H,1-3H3,(H2,17,18,22,23) |
InChI-Schlüssel |
DQWLYYIURCBZHC-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)C |
Kanonische SMILES |
CC1=NN(C(=C1Br)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.